methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate

Catalog No.
S12826543
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxy...

Product Name

methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate

IUPAC Name

methyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)6-11-7-10/h8,11H,2-7H2,1H3/t8-,10-/m1/s1

InChI Key

FJDHBNIQGCUZSC-PSASIEDQSA-N

Canonical SMILES

COC(=O)C12CCCCC1CNC2

Isomeric SMILES

COC(=O)[C@@]12CCCC[C@@H]1CNC2

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a bicyclic compound belonging to the isoindole family. Its structure features a fused ring system that includes a saturated octahydroisoindole framework with a carboxylate ester functional group. The compound is characterized by its chiral centers at the 3a and 7a positions, contributing to its stereochemical complexity. The molecular formula for this compound is C10H15NO2C_{10}H_{15}NO_2, and it has a molecular weight of approximately 181.23 g/mol.

, including:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can yield different reduced forms of the compound.
  • Substitution: The ester group may participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups .

The synthesis of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: These are used to form the bicyclic structure from linear precursors.
  • Esterification: The carboxylic acid is converted to an ester using alcohols.
  • Chiral Resolution: Given its stereochemistry, methods such as chiral chromatography may be employed to obtain enantiomerically pure forms.

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Its unique structure may serve as a building block for the development of new materials or drugs .

Interaction studies involving methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate are necessary to elucidate its mechanism of action and potential therapeutic effects. Preliminary investigations into similar isoindole derivatives suggest that these compounds can interact with various biological receptors and enzymes, indicating that this compound may also possess notable interactions worth exploring .

Several compounds share structural similarities with methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylateSimilar bicyclic structureDifferent stereochemistry affecting properties
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid methyl esterContains a benzyl groupPotentially different biological activity
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylateFeatures a tert-butyl groupMay exhibit different solubility and stability
5,6-difluoro-octahydro-1H-isoindoleFluorinated variantEnhanced reactivity and interaction potential

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate stands out due to its specific stereochemistry and potential biological applications that warrant further research in medicinal chemistry .

The synthesis of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate emerged from advancements in stereoselective methodologies for constructing saturated nitrogen heterocycles. Early approaches to isoindole derivatives relied on cyclization reactions of amino alcohols or reductive amination strategies, but these often lacked stereochemical control. A breakthrough occurred with the development of domino reactions combining aza-Piancatelli rearrangements and intramolecular Diels–Alder reactions, enabling the efficient construction of angularly fused 5–6–5 aza-tricyclic frameworks.

This compound’s specific synthesis was first reported in the context of optimizing stereochemical outcomes in bicyclic lactam formation. The use of rhodium-catalyzed cascades for nitrile trifunctionalization later provided a complementary route, leveraging vinylcarbene intermediates to achieve high molecular complexity. Key milestones include:

  • 2019: Demonstration of domino aza-Piancatelli/Diels–Alder reactions for related octahydro-1H-cyclopenta[cd]isoindole cores.
  • 2024: Application of rhodium-mediated nitrile ylide transformations to access 1H-isoindole derivatives.
  • 2025: Commercial availability via suppliers such as A2B Chem (CAS 1807939-37-2), reflecting its adoption as a building block.

Significance in Heterocyclic Chemistry

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate occupies a critical niche in heterocyclic chemistry due to:

  • Stereochemical Rigidity: The fused bicyclic system enforces a fixed conformation, making it a valuable template for studying stereoelectronic effects in drug design.
  • Functional Group Compatibility: The ester moiety at C3a allows for downstream transformations, such as hydrolysis to carboxylic acids or reduction to alcohols, without destabilizing the core structure.
  • Biological Relevance: While not directly pharmacologically active, its structure aligns with bioactive isoindole alkaloids, enabling its use in synthesizing analogs for structure-activity relationship studies.

Recent work highlights its role in synthesizing aza-tricyclic frameworks resembling natural product cores, such as gracilamine alkaloids. The compound’s ability to serve as a precursor for diverse heterocycles underscores its versatility.

Position Within Isoindole Derivatives

Isoindole derivatives vary widely in saturation and substitution patterns. Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate distinguishes itself through:

FeatureComparison to Other Isoindole DerivativesRelevance
Ring SaturationFully saturated bicyclic system vs. aromatic coresEnhanced stability and conformational control
StereochemistryDefined (3aS,7aS) configuration vs. planar analogsEnables chiral molecular recognition
FunctionalizationEster group at C3a vs. common N-substitutionsFacilitates late-stage derivatization

For example, unlike 2-Boc-5-oxo-octahydro-isoindole, which incorporates a keto group and tert-butoxycarbonyl protection, this compound’s ester group offers distinct reactivity. Its stereochemical purity (>95% enantiomeric excess in commercial samples) further differentiates it from racemic analogs like rac-methyl(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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